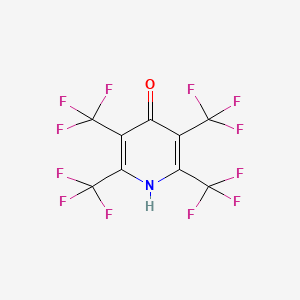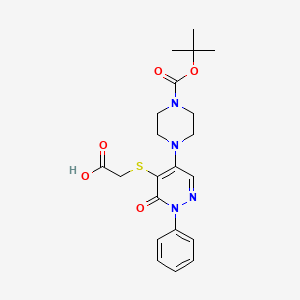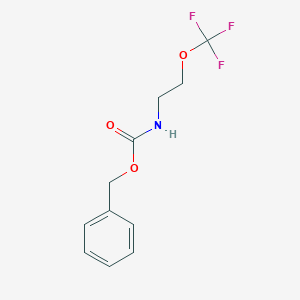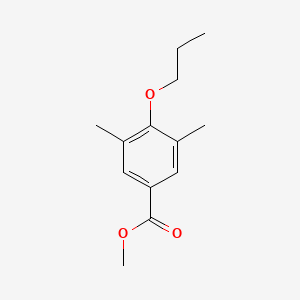
Carbonic acid methyl ester 2-vinyl-indan-2-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Carbonic acid methyl ester 2-vinyl-indan-2-yl ester” is an organic compound with the molecular formula C13H14O3 . It is a type of carbonate ester, which is an ester of carbonic acid. This functional group consists of a carbonyl group flanked by two alkoxy groups .
Synthesis Analysis
The synthesis of esters like “this compound” typically involves the reaction of an alcohol with carbon monoxide and an oxidizer, a process known as oxidative carbonylation . Another common method is the reaction of an alcohol with phosgene, known as phosgenation .Molecular Structure Analysis
The general structure of carbonate esters like “this compound” is R−O−C(=O)−O−R’, where R and R’ represent different organic groups . The specific structure for this compound would require more detailed information or computational analysis.Chemical Reactions Analysis
Esters undergo various reactions, including hydrolysis under acidic or basic conditions, which cleaves them back into a carboxylic acid and an alcohol . They can also be reduced by treatment with lithium aluminum hydride to yield primary alcohols .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
Vinyl esters, including derivatives similar to carbonic acid methyl ester 2-vinyl-indan-2-yl ester, are crucial in polymer chemistry. They are used in the synthesis of various polymers with applications ranging from industrial to medical fields. For instance, vinyl ester-based polymers exhibit significant potential as materials for high-performance composites due to their excellent mechanical properties and chemical resistance. Research highlights the synthesis of poly(vinyl ester) copolymers, demonstrating their utility in creating polymers with controlled degradability, which is vital for environmentally friendly materials and medical applications where biodegradability is a key factor (Harrisson et al., 2014).
Green Chemistry and Catalysis
Compounds like this compound are involved in green chemistry applications, particularly as solvents and catalysts in reactions. Their roles in facilitating environmentally benign reactions, such as transesterification and acylation, highlight the potential for sustainable chemical processes. For example, vinyl esters are efficient in transesterification reactions, enabling the synthesis of esters from renewable resources, thereby contributing to the development of green chemistry (Grasa et al., 2002).
Material Science and Nanotechnology
In material science, the reactivity of vinyl esters, including those structurally related to this compound, is exploited to modify surfaces and create novel materials. Functionalized carbon nanotubes, for instance, have been developed using vinyl esters as cross-linkers, enhancing the mechanical and electrical properties of nanocomposite materials. Such materials are promising for applications in energy storage and conversion devices, demonstrating the versatility and potential of these compounds in advancing nanotechnology and materials engineering (Liao et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-ethenyl-1,3-dihydroinden-2-yl) methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-13(16-12(14)15-2)8-10-6-4-5-7-11(10)9-13/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZITQDFZLMNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1(CC2=CC=CC=C2C1)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)

![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)


![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)
